molecular formula C23H17N3O B15010047 3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B15010047
M. Wt: 351.4 g/mol
InChI Key: TZCIQTXJNXQVIJ-UHFFFAOYSA-N
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Description

3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrolo-pyrazole ring system with three phenyl groups attached, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step reactions starting from readily available aromatic compounds. One common method involves the construction of the basic aromatic structure followed by cyclization to form the fused ring system. For instance, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into the desired compound through further steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the phenyl rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medicinal research, 3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has shown potential as an antitumor agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and reactivity.

Mechanism of Action

The mechanism by which 3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. These interactions can lead to the modulation of various signaling pathways, ultimately affecting cell function and viability. For instance, its antitumor activity may be related to its ability to inhibit certain enzymes or receptors involved in cell proliferation .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Comparison: Compared to these similar compounds, 3,4,5-TRIPHENYL-2H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique structural features, such as the presence of three phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

3,4,5-triphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H17N3O/c27-23-21-19(20(24-25-21)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26(23)18-14-8-3-9-15-18/h1-15,22H,(H,24,25)

InChI Key

TZCIQTXJNXQVIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5

Origin of Product

United States

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